![molecular formula C10H9BrN2O2 B040343 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 372198-69-1](/img/structure/B40343.png)
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Descripción general
Descripción
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It has been synthesized and screened for its anti-proliferative activity against S. pneumoniae .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, has been a subject of research. A recent review highlighted the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . The synthesis involves a three-step reaction .Molecular Structure Analysis
The molecular structure of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has been calculated using density functional theory (DFT) and compared with x-ray diffraction values .Chemical Reactions Analysis
The chemical reactions involving Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate are complex and depend on the conditions and reactants used. For instance, it has been used in the synthesis of compounds with anti-proliferative activity against S. pneumoniae .Physical And Chemical Properties Analysis
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has a molecular weight of 269.09 g/mol. It has a topological polar surface area of 43.6 Ų and a heavy atom count of 15 .Aplicaciones Científicas De Investigación
Organic Syntheses
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is used in organic syntheses . It can be used as a starting material or intermediate in the synthesis of various organic compounds .
Pharmaceutical Intermediates
This compound serves as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical drugs .
Synthesis of Lactams
The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . This suggests its potential use in the synthesis of lactams .
Synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile Hydrochloride Monohydrate
This compound was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
CNS Agents
Imidazo[1,2-a]pyridines are an important class of CNS agents, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics . They produce relatively fewer side effects when compared to classical benzodiazepines .
Anti-FtsZ Agents
Docking studies were used to identify potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ . This suggests its potential use in the development of anti-FtsZ agents .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has been studied for its potential anti-proliferative activity against S. pneumoniae . The primary target of this compound is the bacterial cell division protein FtsZ .
Mode of Action
The compound interacts with the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ . This interaction inhibits the assembly of the bacterial cell division machinery, thereby exerting its anti-proliferative effect .
Biochemical Pathways
It is known that the compound disrupts the normal function of ftsz, a protein essential for bacterial cell division .
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial cell division, leading to anti-proliferative activity against S. pneumoniae . This could potentially lead to the death of the bacteria, although further studies are needed to confirm this.
Action Environment
The action of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Additionally, direct contact with skin and eyes should be avoided, and good ventilation should be ensured during handling .
Propiedades
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTDOHAWLUJHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621803 | |
| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
CAS RN |
372198-69-1 | |
| Record name | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

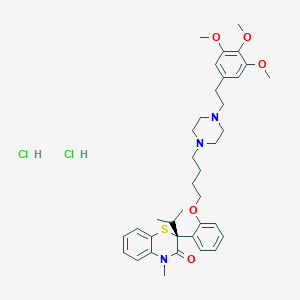


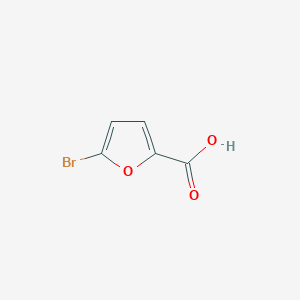
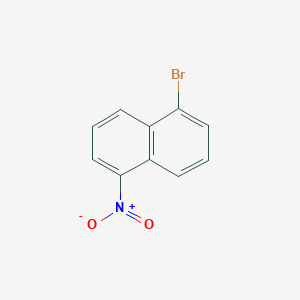
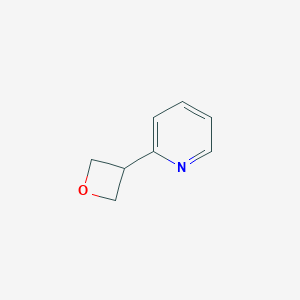

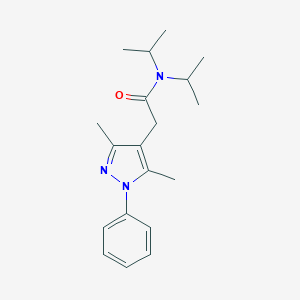



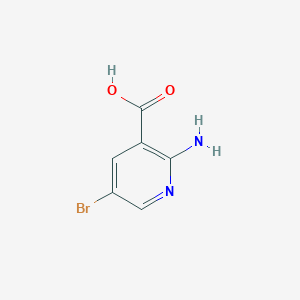
![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)
